3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
CAS No.: 1334165-03-5
Cat. No.: VC2667925
Molecular Formula: C19H29BO5
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane - 1334165-03-5](/images/structure/VC2667925.png)
Specification
CAS No. | 1334165-03-5 |
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Molecular Formula | C19H29BO5 |
Molecular Weight | 348.2 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C19H29BO5/c1-18(2)19(3,4)25-20(24-18)15-8-7-9-16(14-15)21-12-13-23-17-10-5-6-11-22-17/h7-9,14,17H,5-6,10-13H2,1-4H3 |
Standard InChI Key | NKIILZHOZLXOFU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3CCCCO3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3CCCCO3 |
Introduction
Chemical Identity and Structure
3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane is an organoboron compound with CAS Registry Number 1334165-03-5 . The compound belongs to the broader class of boronic acid derivatives functionalized with a pinacol ester group. Structurally, it contains several important functional components:
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety
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A phenoxy linker at the 3-position
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A tetrahydro-2H-pyran-2-ylethoxy substituent
A similar compound, 4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl dioxaboralane (CAS: 1210827-51-2), differs only in the attachment position on the phenoxy group .
Basic Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound:
Structural Comparison with Related Compounds
The dioxaborolane ring in this compound is structurally similar to other pinacol boronates, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 61676-62-8) . The tetrahydropyran moiety shares structural features with compounds like tetrahydro-2-(2-phenylethoxy)-2H-pyran (CAS: 1927-61-3) .
Chemical Reactivity and Stability
Reactivity of the Dioxaborolane Moiety
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a protected form of a boronic acid, which is reactive in various coupling reactions:
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Suzuki-Miyaura coupling: The boronate ester can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
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Oxidation: The B-C bond can undergo oxidation to produce the corresponding phenol derivative.
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Transmetalation: The boron center can transfer its organic group to various metal centers in organometallic chemistry.
Stability Considerations
Pinacol boronate esters like 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane are generally more stable than the corresponding boronic acids due to:
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Protection from moisture-induced degradation
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Resistance to oxidation under ambient conditions
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Enhanced shelf-life compared to unprotected boronic acids
Structural Characterization
NMR Spectroscopy
¹H NMR: Expected signals include:
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Singlet at approximately δ 1.3-1.4 ppm for the 12 protons of the tetramethyl groups of the dioxaborolane ring
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Complex multiplets for the tetrahydropyran protons between δ 1.5-4.0 ppm
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Aromatic protons of the phenoxy group between δ 6.8-7.5 ppm
¹³C NMR: Expected signals include:
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Tetramethyl carbons of the dioxaborolane at approximately δ 24-25 ppm
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Quaternary carbons of the dioxaborolane at approximately δ 83-84 ppm
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Tetrahydropyran carbons between δ 20-80 ppm
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Aromatic carbons between δ 110-160 ppm
¹¹B NMR: A characteristic signal around δ 30 ppm is typical for pinacol boronate esters.
Physical Characteristics
Based on related compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, the following physical characteristics can be anticipated:
Applications in Research and Development
Synthetic Chemistry Applications
3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane has potential applications in various synthetic transformations:
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Building block in medicinal chemistry: For preparing complex molecules with specific substitution patterns.
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Cross-coupling reactions: As a nucleophilic partner in Suzuki-Miyaura reactions for carbon-carbon bond formation.
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Functional group interconversion: The boronate functionality can be transformed into various other groups (OH, F, NH₂, etc.).
Pharmaceutical Research
The compound could serve multiple functions in pharmaceutical research:
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Intermediate in drug synthesis: Particularly for compounds requiring precise positioning of functional groups.
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Prodrug development: The tetrahydropyran group could potentially serve as a hydrolyzable protecting group.
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Structure-activity relationship studies: Allowing for selective functionalization of pharmaceutical leads.
Related Compounds and Structural Analogs
Several structurally related compounds provide insight into the properties and behavior of 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane:
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